[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine

BCP bioisostere Lipophilicity tuning Physicochemical optimization

[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivative that serves as a sp³-rich amine building block for medicinal chemistry. It belongs to the class of 3-alkylbicyclo[1.1.1]pentan-1-amines, which are established bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.

Molecular Formula C9H17N
Molecular Weight 139.242
CAS No. 2287318-15-2
Cat. No. B2897063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine
CAS2287318-15-2
Molecular FormulaC9H17N
Molecular Weight139.242
Structural Identifiers
SMILESCC(C)C12CC(C1)(C2)CN
InChIInChI=1S/C9H17N/c1-7(2)9-3-8(4-9,5-9)6-10/h7H,3-6,10H2,1-2H3
InChIKeyJDDLRFNJGONWNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine (CAS 2287318-15-2): Core BCP Building Block with Defined Isopropyl Substitution


[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivative that serves as a sp³-rich amine building block for medicinal chemistry. It belongs to the class of 3-alkylbicyclo[1.1.1]pentan-1-amines, which are established bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes [1]. The compound features a primary aminomethyl group at one bridgehead position and an isopropyl group at the opposite bridgehead, yielding a molecular formula of C₉H₁₇N and a molecular weight of 139.24 g/mol [2]. Its computed XLogP3 is 1.5, with a topological polar surface area (TPSA) of 26 Ų, a hydrogen bond donor count of 1, and an acceptor count of 1 [2].

Why Generic BCP Amine Substitution Fails: Physicochemical and Synthetic Consequences of 3-Alkyl Variation in [3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine


The bicyclo[1.1.1]pentane scaffold is not a uniform unit; its physicochemical and biological properties are exquisitely sensitive to bridgehead substitution. The unsubstituted parent BCP amine (bicyclo[1.1.1]pentan-1-amine) exhibits a LogP of 0.02, while the introduction of a 3-isopropyl group in the target compound raises the XLogP3 to 1.5—a difference of approximately 1.5 log units [1][2]. This substantial increase in lipophilicity directly impacts passive membrane permeability, metabolic stability, and off-target promiscuity. Furthermore, the congested isopropyl substituent imposes steric constraints that can alter target protein binding conformations relative to smaller (e.g., methyl) or linear (e.g., n-propyl) 3-alkyl BCP analogs. The reported aminoalkylation method using [1.1.1]propellane provides direct access to this substitution pattern in a single operation, whereas earlier multistep syntheses of asymmetrically substituted BCPs often suffered from low yields (20-40% over 6 steps) and reproducibility challenges, making procurement of specific 3-alkyl variants difficult prior to 2019 [3]. Consequently, substituting a 3-methyl or unsubstituted BCP amine for the 3-isopropyl variant without experimental validation risks compromising both physicochemical optimization and synthetic route feasibility.

Quantitative Differentiation Evidence for [3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine: Comparator-Anchored Data


Lipophilicity Differential: 3-Isopropyl BCP Methanamine vs. Unsubstituted BCP Amine

The target compound incorporates a 3-isopropyl substituent on the BCP core, which markedly increases lipophilicity relative to the unsubstituted bicyclo[1.1.1]pentan-1-amine. The parent BCP amine has a measured LogP of 0.02 [1], whereas the 3-isopropyl derivative exhibits a computed XLogP3 of 1.5 [2]. This represents a ΔLogP of +1.48, moving the compound into a lipophilicity range more compatible with passive membrane permeability while retaining the favorable sp³ character (Fsp³ = 1.0) and low TPSA (26 Ų) characteristic of the BCP scaffold.

BCP bioisostere Lipophilicity tuning Physicochemical optimization

Synthetic Accessibility: One-Step Aminoalkylation vs. Multi-Step Routes

The 2019 aminoalkylation method provides direct access to 3-alkylbicyclo[1.1.1]pentan-1-amines, including the target 3-isopropyl variant, from [1.1.1]propellane in a single synthetic operation [1]. Prior to this, asymmetric 1,3-disubstituted BCPs required 6-step sequences with overall yields of 20–40% and suffered from reproducibility problems, byproduct contamination, and the need for repeated chromatographic purifications [2]. The new method tolerates diverse functional groups and enables incorporation of pharmaceutically relevant amines onto the BCP scaffold under mild conditions, significantly streamlining the procurement of this specific building block for medicinal chemistry programs.

BCP synthesis Strain-release amination Building block scalability

DLK Kinase Inhibitor Building Block: Isopropyl-Specific Engagement in a Pharmacologically Relevant Chemical Series

International patent WO2018107072A1 discloses bicyclo[1.1.1]pentane inhibitors of dual leucine zipper (DLK) kinase (MAP3K12), wherein the 3-position substituent is explicitly selected from cyclopropyl, cyclopropylmethyl, and isopropyl [1]. In this therapeutic context, the isopropyl-substituted BCP core is a preferred embodiment, demonstrating that the steric and lipophilic character of the isopropyl group is essential for optimal DLK kinase binding and selectivity over other 3-alkyl variants. The patent exemplifies compounds incorporating the 3-isopropyl BCP methanamine motif, linking this specific substitution to a defined biological target.

DLK kinase inhibition Neurodegeneration BCP SAR

Minimal Molecular Weight Penalty for Bioisosteric Replacement

The 3-isopropyl BCP methanamine (MW = 139.24 g/mol) provides a para-substituted phenyl ring replacement with only a modest molecular weight increase relative to a hypothetical para-isopropyl aniline (MW = 135.21 g/mol for 4-isopropylaniline). In contrast, other bridged bicyclic bioisosteres such as bicyclo[2.2.2]octane analogs carry an additional carbon (MW > 150 g/mol for comparable substitution). This minimal weight penalty, combined with a favorable balance of LogP (1.5) and sp³ fraction (Fsp³ = 1.0), supports efficient ligand optimization without compromising key drug-likeness metrics [1][2].

Bioisostere efficiency Ligand efficiency metrics Fragment-based design

High-Impact Application Scenarios for [3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine


Kinase Inhibitor Lead Optimization Requiring para-Phenyl Replacement

When a medicinal chemistry program identifies a para-substituted phenyl ring as a metabolic liability or a source of undesirable lipophilicity in a kinase inhibitor lead series, the 3-isopropyl BCP methanamine can serve as a direct bioisosteric replacement. The compound retains the spatial projection of the isopropyl group while substituting the planar phenyl ring with a three-dimensional, sp³-rich BCP cage [1]. This substitution is especially relevant for DLK kinase and related targets, where the isopropyl variant has been explicitly claimed as a preferred embodiment [2]. The increased Fsp³ (from ~0.2 to 1.0) has been shown to improve aqueous solubility and reduce metabolic oxidation relative to phenyl counterparts [1].

Parallel SAR Library Synthesis Enabled by Streamlined Propellane Aminoalkylation

Research groups seeking to systematically explore 3-alkyl substitution effects on BCP-containing lead compounds can leverage the one-step aminoalkylation method of Hughes et al. to generate a focused library of 3-alkyl BCP methanamines, including the isopropyl variant, in parallel [1]. This contrasts sharply with pre-2019 methods requiring 6-step sequences for each analog, which were prohibitive for SAR exploration [2]. The procurability of the pre-made isopropyl building block further accelerates hit-to-lead timelines.

Fragment-Based Drug Discovery with Optimized Physicochemical Profile

In fragment-based campaigns, the 3-isopropyl BCP methanamine (MW = 139 Da) falls within the rule-of-three fragment space while offering a fully sp³-hybridized, three-dimensional core. Its XLogP3 of 1.5 and TPSA of 26 Ų predict passive permeability without excessive lipophilicity, making it an attractive fragment for library design targeting intracellular protein–protein interaction sites or central nervous system targets [1]. The availability of the compound in >98% purity from commercial sources such as Leyan ensures reproducible fragment screening results [2].

Late-Stage Functionalization of Advanced Intermediates

The primary amine handle of the compound allows for facile amide bond formation, reductive amination, or sulfonamide coupling with advanced carboxylic acid or aldehyde intermediates. This makes the 3-isopropyl BCP methanamine suitable for late-stage diversification of preclinical candidates, where introduction of the BCP motif can improve metabolic stability without requiring a complete synthetic route redesign [1]. The mild conditions of the aminoalkylation synthesis also enable its use as a bench-stable building block that can be stocked and deployed on demand.

Quote Request

Request a Quote for [3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.